
3-Bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde
説明
“3-Bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde” is a chemical compound that is widely studied and used in various fields of research and industry. It is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide, as a brominating reagent .
Molecular Structure Analysis
The molecular formula of “3-Bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde” is C18H13BrO2. The molecular weight is 341.2 g/mol. The structure of this compound can be represented as BrC6H3(OCH3)CHO .科学的研究の応用
Modular Synthesis Approaches
- Palladium-Catalyzed Cross-Coupling Reactions: A study by Thomson et al. (2015) demonstrated the use of palladium-catalyzed cross-coupling reactions with naphthyl benzaldehydes. This approach is significant for synthesizing various polycyclic aromatic hydrocarbons and their derivatives.
Applications in Organic Synthesis
- Formation of Arynes: Schlosser and Castagnetti (2001) discussed the generation of arynes, like 1,2-dehydro-4-(trifluoromethoxy)benzene, from bromobenzene derivatives, which is relevant in the synthesis of naphthalene derivatives (Schlosser & Castagnetti, 2001).
Novel Reagents and Reactions
- Lithiophenylalkyllithiums as New Dilithium Reagents: Yus, Ramón, and Gómez (2002) presented lithiophenylalkyllithiums, highlighting their potential as new dilithium reagents in chemical reactions, particularly involving benzaldehyde derivatives (Yus, Ramón, & Gómez, 2002).
Intermediates in Pharmaceutical Synthesis
- Synthesis of Tachykinin Receptor Antagonists: Ashworth et al. (2003) described a synthesis route for 3-cyano-1-naphthalenecarboxylic acid, an intermediate in manufacturing tachykinin receptor antagonists. This process includes the use of bromocoumalate to construct the naphthalene ring system (Ashworth et al., 2003).
Catalysis and Reaction Development
- Lewis Acid-Catalyzed Reactions: Asao and Aikawa (2006) explored Lewis acid-catalyzed reactions involving o-(alkynyl)benzaldehydes, which could contribute to synthesizing various aromatic compounds, including naphthalene derivatives (Asao & Aikawa, 2006).
- Iron-Catalyzed Benzannulation: Zhu et al. (2013) developed an iron-catalyzed method for synthesizing naphthalene derivatives from benzaldehydes and alkynes, offering a practical approach with wide substrate scope and mild conditions (Zhu, Xiao, Guo, & Jiang, 2013).
Environmental and Biological Applications
- Naphthalene Dioxygenase Studies: Lee and Gibson (1996) examined naphthalene dioxygenase, which oxidizes benzaldehyde derivatives, contributing to our understanding of environmental biodegradation processes (Lee & Gibson, 1996).
- Antihyperglycemic Activity: Imran, Yar, and Khan (2009) synthesized compounds from brominated naphthalene and benzaldehyde derivatives, examining their potential antihyperglycemic activity (Imran, Yar, & Khan, 2009).
Novel Synthetic Pathways
- Benzotriazole-Assisted Aromatic Ring Annulation: Katritzky, Zhang, and Xie (1997) introduced a method for synthesizing naphthalenes and phenanthrenes, which could be applied to benzaldehyde derivatives (Katritzky, Zhang, & Xie, 1997).
- Synthesis of Arsonium Cations: Allen et al. (1984) demonstrated the synthesis of arsonium cations using naphthalene derivatives, which has potential applications in asymmetric synthesis (Allen, Raston, Skelton, White, & Wild, 1984).
Electronic Properties and Applications
- Mixed-Valence Systems Study: Lambert et al. (2005) investigated organic mixed-valence systems involving naphthalene, providing insights into electronic interactions and potential applications in materials science (Lambert et al., 2005).
Pyrolytic Reactions and Environmental Concerns
- Pyrolysis of Bromophenol: Evans and Dellinger (2003) studied the pyrolysis of bromophenol, leading to the formation of naphthalene derivatives, which is relevant to understanding environmental impacts of brominated hydrocarbons (Evans & Dellinger, 2003).
特性
IUPAC Name |
3-bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-17-10-13(11-20)8-9-18(17)21-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCHWWPXIMKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



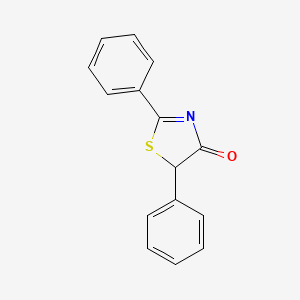
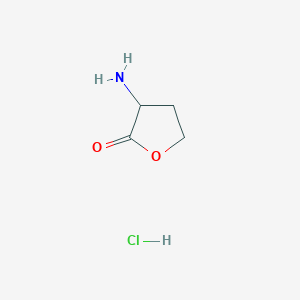
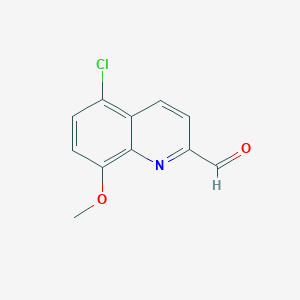
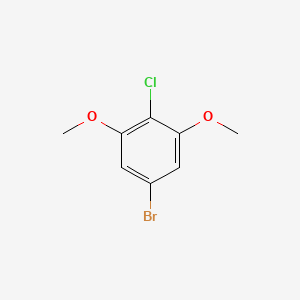


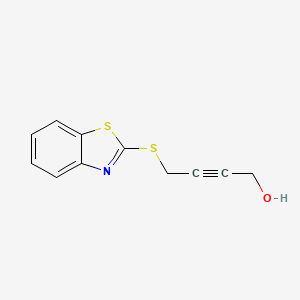
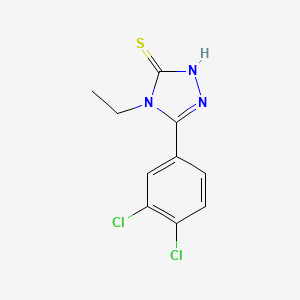
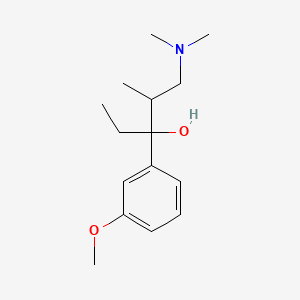

![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)
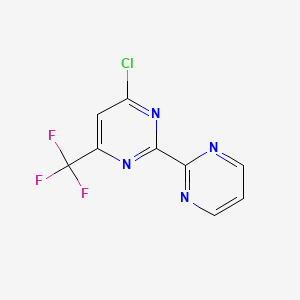
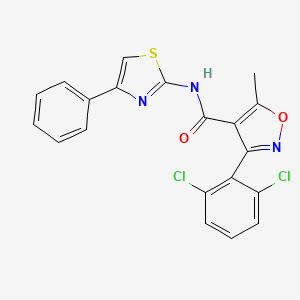
![1-[3,5-bis(trifluoromethyl)phenyl]-4-(4-pyridinyl)-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3037083.png)